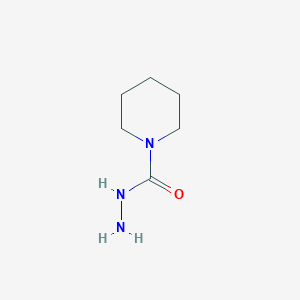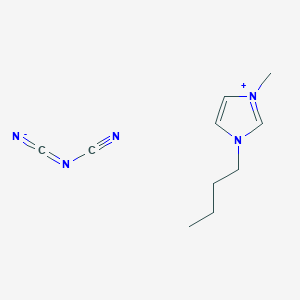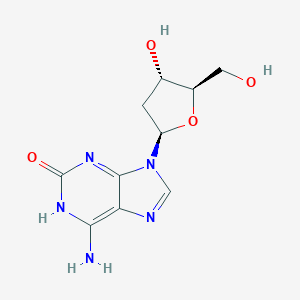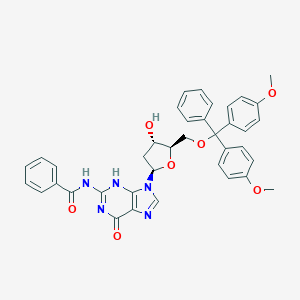
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole, also known as MBT, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of benzothiazole derivatives, which have been found to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole is not fully understood, but several studies have suggested that it may act by inhibiting key enzymes involved in the progression of cancer and Alzheimer's disease. Additionally, 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been found to activate certain signaling pathways that are involved in the regulation of glucose metabolism.
Biochemische Und Physiologische Effekte
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been found to possess several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of glucose metabolism. Additionally, 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole for lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole is its relatively low solubility in water, which may limit its applicability in certain experimental settings.
Zukünftige Richtungen
There are several future directions that could be pursued in the study of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole. One potential area of research is the development of more efficient synthesis methods for 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole, which could increase its accessibility and applicability in research. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole, which could provide insights into its potential therapeutic applications. Furthermore, studies are needed to investigate the potential synergistic effects of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole with other compounds, which could enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole can be achieved through several methods, including the reaction of 2-aminobenzenethiol with 3-methyl-2-butanone in the presence of a strong acid catalyst. This reaction results in the formation of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole as a yellow crystalline solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been extensively studied for its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Several studies have reported that 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole possesses significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been found to inhibit the formation of amyloid-beta plaques, which are believed to be responsible for the development of Alzheimer's disease. Furthermore, 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been shown to possess hypoglycemic activity, making it a potential candidate for the treatment of diabetes.
Eigenschaften
CAS-Nummer |
104169-07-5 |
|---|---|
Produktname |
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole |
Molekularformel |
C15H23NS |
Molekulargewicht |
249.4 g/mol |
IUPAC-Name |
2-heptan-3-yl-3-methyl-2H-1,3-benzothiazole |
InChI |
InChI=1S/C15H23NS/c1-4-6-9-12(5-2)15-16(3)13-10-7-8-11-14(13)17-15/h7-8,10-12,15H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
KRQGGVCQVXLFFR-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C1N(C2=CC=CC=C2S1)C |
Kanonische SMILES |
CCCCC(CC)C1N(C2=CC=CC=C2S1)C |
Synonyme |
Benzothiazole, 2-(1-ethylpentyl)-2,3-dihydro-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)

![Methyl 3-[4-(aminomethyl)phenyl]propanoate](/img/structure/B9888.png)








![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)